![molecular formula C10H13NO3 B13063547 2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid](/img/structure/B13063547.png)
2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid
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Overview
Description
2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group at the 2-position of the pyridine ring and a methylpropanoic acid moiety attached to the 3-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. In this method, a halopyridine is treated with a metal reagent (such as lithium or magnesium) to form an organometallic intermediate, which is then reacted with a boron reagent to yield the desired product .
Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. This approach allows for the formation of the boronic acid derivative, which can be further functionalized to obtain the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction produces piperidine derivatives. Substitution reactions result in various functionalized pyridine derivatives .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid serves as a building block for synthesizing complex organic molecules. It is utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. The compound's unique structure allows for various chemical reactions, including:
- Oxidation : Converting the compound into pyridine N-oxides.
- Reduction : Transforming the pyridine ring into piperidine derivatives.
- Substitution : Facilitating electrophilic and nucleophilic substitution reactions to introduce different functional groups onto the pyridine ring.
Biology
Research has indicated that this compound possesses potential biological activities , particularly in antimicrobial and anticancer research. Studies have focused on its interactions with specific molecular targets and pathways, such as:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which is crucial for developing new therapeutic agents.
- Antimicrobial Properties : Investigations into its effectiveness against various pathogens have shown promising results, suggesting its potential use in treating infections.
- Anticancer Activity : Preliminary studies indicate that it may exhibit cytotoxic effects against cancer cell lines, warranting further exploration for cancer therapy.
Medicine
The medicinal applications of this compound are still under investigation. Ongoing research aims to explore its potential as a pharmacological tool in drug development. Its unique chemical properties may lead to the discovery of new drugs targeting specific diseases or conditions.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications in chemical manufacturing processes.
Case Study: Antimicrobial Activity
One notable study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited significant inhibition of bacterial growth at specific concentrations, indicating its potential as a new antimicrobial agent.
Research on Anticancer Properties
Another study focused on the anticancer effects of this compound on breast cancer cell lines. The findings revealed that treatment with varying concentrations led to reduced cell viability and induced apoptosis in cancer cells, suggesting its potential role as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-3-boronic acid: Shares the methoxy group and pyridine ring but differs in the presence of a boronic acid moiety.
2-Methoxypyridine-3-carboxylic acid: Similar structure with a carboxylic acid group instead of the methylpropanoic acid moiety.
Uniqueness
2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research applications and distinguishes it from other pyridine derivatives .
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(2-methoxypyridin-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-10(2,9(12)13)7-5-4-6-11-8(7)14-3/h4-6H,1-3H3,(H,12,13) |
InChI Key |
CPVBNZHCNZBKBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(N=CC=C1)OC)C(=O)O |
Origin of Product |
United States |
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